molecular formula C23H26N4O3S B2936567 (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone CAS No. 1286702-45-1

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2936567
CAS RN: 1286702-45-1
M. Wt: 438.55
InChI Key: WEZRMBOBYKYPLZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves aminomethylation reactions . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction .


Chemical Reactions Analysis

All reactions are typically monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .


Physical And Chemical Properties Analysis

The 13C NMR spectrum of similar compounds revealed signals at δ = 150.7, 149.3, 31.1 ppm for alkene carbons CH=CH2 and SCH2, respectively .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of compounds with structural elements similar to the query compound, focusing on antimicrobial properties. For example, derivatives involving substituted benzothiazoles and piperazine moieties have been synthesized and shown to exhibit variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that similar compounds might be developed as potential antimicrobial agents, with the specificity of the substituents playing a significant role in their activity profile.

Biological Activity of Triazole Analogues

Another study focused on the synthesis of novel triazole analogues of piperazine, demonstrating significant inhibition of bacterial growth, indicating potential for development into antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). This underscores the utility of incorporating piperazine derivatives into compounds for enhancing their biological activity, potentially relevant to the compound .

Molecular Docking and Antiviral Activity

Studies involving molecular docking and analysis of antiviral activities of synthesized compounds reveal how structural modifications can impact their interactions with biological targets. For instance, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone showed promising results in molecular docking studies aimed at understanding its antiviral activity (FathimaShahana & Yardily, 2020). This suggests the potential for designing compounds with specific antiviral properties through careful selection of structural features.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

Indole derivatives, which this compound is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-3-30-19-7-5-4-6-18(19)26-12-14-27(15-13-26)23(28)22-20(24)21(25-31-22)16-8-10-17(29-2)11-9-16/h4-11H,3,12-15,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRMBOBYKYPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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